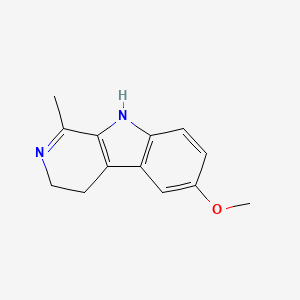

6-Methoxyharmalan

Übersicht

Beschreibung

Methoxy-6-harmalan, also known as 6-methoxy-1-methyl-3,4-dihydro-2-carboline, is a β-carboline derivative. This compound is structurally related to other harmala alkaloids and is known for its psychoactive properties. It has been isolated from certain plants, particularly those in the Virola family .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methoxy-6-harmalan can be synthesized through several methods. One common approach involves the cyclization of 6-methoxytryptamine derivatives. The Bischler-Napieralski reaction is often employed, where 6-methoxytryptamine is treated with a suitable acid chloride to form the corresponding β-carboline .

Industrial Production Methods: Industrial production of methoxy-6-harmalan typically involves large-scale synthesis using the Bischler-Napieralski reaction. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methoxy-6-Harmalan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in Tetrahydroderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte β-Carboline und Tetrahydroderivate .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

1.1 Antidepressant Properties

6-Methoxyharmalan has been investigated for its antidepressant effects. A systematic review highlighted its inhibition of monoamine oxidase A (MAO-A), an enzyme linked to the metabolism of neurotransmitters such as serotonin and norepinephrine. The compound exhibited a Ki value of 0.39 µM for MAO-A, indicating significant inhibitory activity, while it showed no notable effect on MAO-B activity . This suggests that this compound could potentially enhance serotonin levels in the brain, contributing to its antidepressant effects.

1.2 Sleep Disorders Treatment

Recent patents describe a transdermal therapeutic system combining this compound with valentonin for treating sleep disorders, including primary insomnia and conditions related to Alzheimer's disease. The system aims to regulate sleep patterns by modulating serotonin receptors and adrenergic receptors, enhancing restorative sleep phases . The proposed delivery method allows for sustained release during nighttime, aligning with the body's natural circadian rhythms.

1.3 Seizure Modulation

Research has indicated that 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (a derivative of this compound) can block audiogenic seizures in animal models. It was found to increase serotonin levels while decreasing its metabolite, suggesting a mechanism that involves serotoninergic pathways in seizure modulation . This property may open avenues for developing treatments for certain seizure disorders.

Case Studies and Research Findings

Wirkmechanismus

Methoxy-6-harmalan exerts its effects primarily through interaction with neurotransmitter receptors. It binds to serotonin (5-HT) receptors, dopamine receptors, and benzodiazepine receptors. This binding modulates the activity of these neurotransmitters, leading to its psychoactive effects . The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby increasing their levels in the brain .

Vergleich Mit ähnlichen Verbindungen

Methoxy-6-Harmalan ähnelt anderen β-Carbolinderivaten wie:

- Harmine

- Harmaline

- Tetrahydroharmine

- 6-Methoxy-1,2,3,4-tetrahydroharman

Einzigartigkeit: Methoxy-6-Harmalan ist aufgrund seiner spezifischen Methoxygruppe in 6-Position einzigartig, die seine Bindungsaffinität und Aktivität an verschiedenen Rezeptoren beeinflusst. Dieses Strukturmerkmal unterscheidet es von anderen β-Carbolinen und trägt zu seinem einzigartigen pharmakologischen Profil bei .

Biologische Aktivität

6-Methoxyharmalan, a β-carboline alkaloid derived from plants such as Peganum harmala, has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies and findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol. It belongs to the class of compounds known as β-carbolines, which are known for their psychoactive properties and interactions with various neurotransmitter systems.

Biological Activities

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, particularly through its interaction with serotonin and dopamine receptors. It has shown moderate affinity for the α₂A-adrenoceptor subtype, with a dissociation constant (K_i) of approximately 530 ± 40 nM . This interaction suggests potential applications in treating disorders related to adrenergic dysfunction.

2. Hallucinogenic Properties

As a member of the β-carboline family, this compound possesses hallucinogenic properties. Studies have indicated that it may induce altered states of consciousness and perceptual changes, similar to other hallucinogens derived from tryptophan . Its psychoactive effects are attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin receptors.

3. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. It has been shown to inhibit oxidative stress markers in various cellular models, suggesting a protective role against oxidative damage . This property could be beneficial in neurodegenerative diseases where oxidative stress is a contributing factor.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound interacts with multiple receptor types, including serotonin (5-HT) receptors and adrenergic receptors, influencing neurotransmission and signaling pathways .

- Inhibition of Enzymatic Activity : It has been reported to inhibit certain cytochrome P450 enzymes (CYP2C9 and CYP3A4/5), which are crucial for drug metabolism .

- Cell Cycle Modulation : In cancer research, this compound has demonstrated antiproliferative effects in colon adenocarcinoma cells by inducing cell cycle arrest at the G2/M phase .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Impact

A study investigating the effects of various β-carbolines on aggression and sociability found that this compound significantly influenced behavior in animal models, suggesting its potential role in modulating social behaviors through neurochemical pathways .

Eigenschaften

IUPAC Name |

6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHRMFLDKKSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957306, DTXSID10901872 | |

| Record name | 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3589-73-9 | |

| Record name | 6-Methoxyharmalan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3589-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methoxyharmalan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYHARMALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43F45VJV8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide the structural characterization of 6-methoxyharmalan, including its molecular formula, weight, and spectroscopic data?

A1: While the provided research papers discuss the biological activity of this compound, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, refer to specialized chemical databases or literature focusing on its spectroscopic analysis.

Q2: How does the structure of this compound relate to its activity as a serotonin and dopamine uptake inhibitor?

A5: Research comparing various tetrahydro-β-carbolines (THBCs) and tryptamines, including this compound, revealed structure-activity relationships for serotonin and dopamine uptake inhibition in human blood platelets []. The study found that THBCs, including this compound, were generally more potent inhibitors of serotonin uptake than dopamine uptake []. Interestingly, in contrast to findings in rat brain synaptosomes, THBCs demonstrated higher potency in platelets compared to corresponding tryptamines with a freely rotating ethylamine side chain []. This suggests that the rigidity conferred by the beta-carboline ring structure in this compound might be important for its interaction with serotonin transporters in platelets.

Q3: Does this compound exhibit any effects on calcium channels in smooth muscle?

A7: While this compound itself is not directly studied, other harmala alkaloids, structurally similar to this compound, have demonstrated inhibitory effects on calcium channels in vascular and intestinal smooth muscles []. The potency and selectivity of these effects varied depending on the specific structural modifications of the alkaloid []. This suggests that this compound might also interact with calcium channels, but further research is needed to confirm and characterize its specific effects.

Q4: How does this compound compare to other beta-carbolines in terms of its ability to substitute for ibogaine in drug discrimination studies in rats?

A8: In rats trained to discriminate ibogaine, this compound was the only beta-carboline tested that fully substituted for ibogaine's discriminative stimulus effects []. This suggests that this compound might share some pharmacological properties with ibogaine, although the specific mechanisms underlying this observation require further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.